6-Fluoro-2-(trifluoromethyl)pyridine-3-acetonitrile
Overview
Description
6-Fluoro-2-(trifluoromethyl)pyridine-3-acetonitrile is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical properties, which include high thermal stability and resistance to oxidation. These properties make them valuable in various industrial and pharmaceutical applications .
Preparation Methods
The synthesis of 6-Fluoro-2-(trifluoromethyl)pyridine-3-acetonitrile typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 2-chloro-6-trifluoromethylpyridine with hydrogen fluoride and ferric chloride at elevated temperatures . The reaction mixture is then neutralized with a sodium carbonate solution to obtain the desired product .
Chemical Reactions Analysis
6-Fluoro-2-(trifluoromethyl)pyridine-3-acetonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the compound make it susceptible to nucleophilic attack, leading to substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include sodium hydride, palladium catalysts, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-Fluoro-2-(trifluoromethyl)pyridine-3-acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Fluoro-2-(trifluoromethyl)pyridine-3-acetonitrile involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to various biological receptors, making it a valuable compound in medicinal chemistry. The exact pathways and molecular targets depend on the specific application and the structure of the compound it interacts with .
Comparison with Similar Compounds
6-Fluoro-2-(trifluoromethyl)pyridine-3-acetonitrile can be compared with other fluorinated pyridines, such as:
2-Fluoro-4-(trifluoromethyl)pyridine: Similar in structure but differs in the position of the fluorine atoms, affecting its reactivity and applications.
2,3-Dichloro-5-(trifluoromethyl)pyridine: Contains additional chlorine atoms, which can influence its chemical properties and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[6-fluoro-2-(trifluoromethyl)pyridin-3-yl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4N2/c9-6-2-1-5(3-4-13)7(14-6)8(10,11)12/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJNJNTMFSYWQQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1CC#N)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701224131 | |
Record name | 6-Fluoro-2-(trifluoromethyl)-3-pyridineacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701224131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227514-04-6 | |
Record name | 6-Fluoro-2-(trifluoromethyl)-3-pyridineacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227514-04-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Fluoro-2-(trifluoromethyl)-3-pyridineacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701224131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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